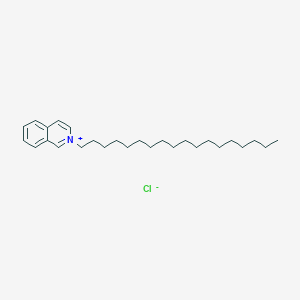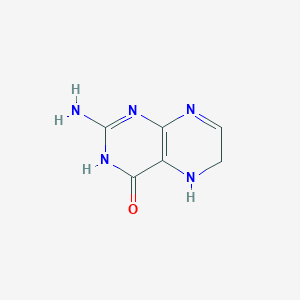
2-Amino-5,6-dihydropteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s structure includes a pteridine ring system with an amino group at the 2-position and a keto group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of guanidine derivatives with dihydropteridine intermediates. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,6-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized pteridines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to dihydropteridines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized pteridines.
Reduction: Dihydropteridines.
Substitution: Substituted pteridines with various functional groups.
Applications De Recherche Scientifique
2-Amino-5,6-dihydropteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in folate metabolism and as a potential cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5,6-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes involved in folate metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzyme active sites, facilitating catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: Reduced form of pteridine.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
Uniqueness
2-Amino-5,6-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amino and keto groups play crucial roles in its reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
93487-44-6 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-amino-5,6-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h2,8H,1H2,(H3,7,10,11,12) |
Clé InChI |
VGRFPDMEOHGQCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


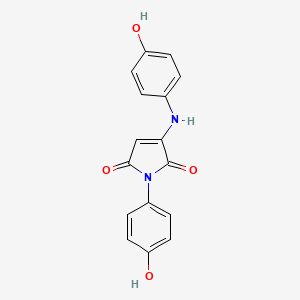


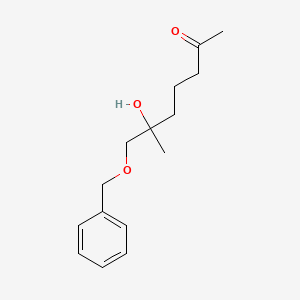
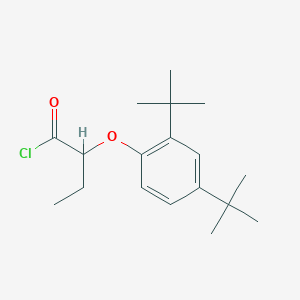


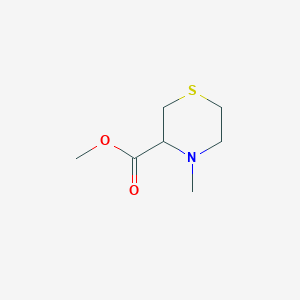

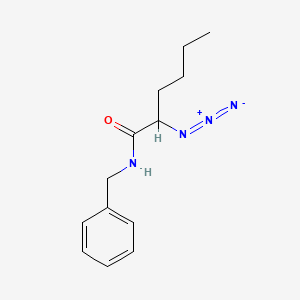
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
